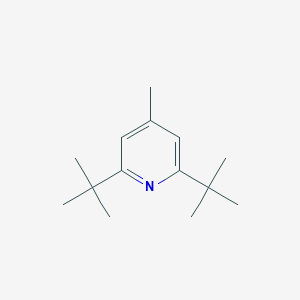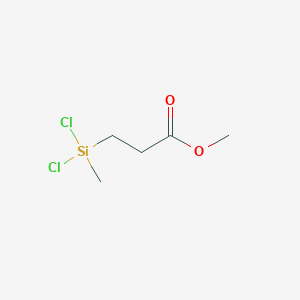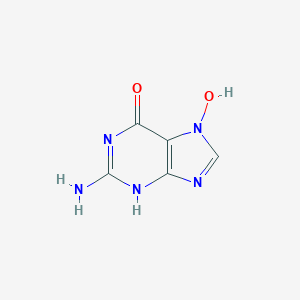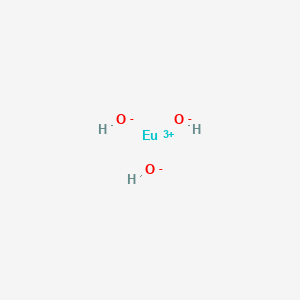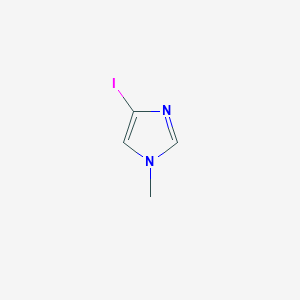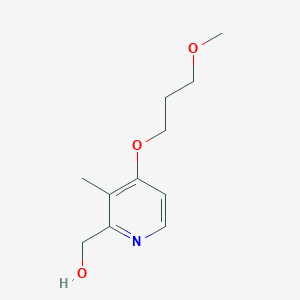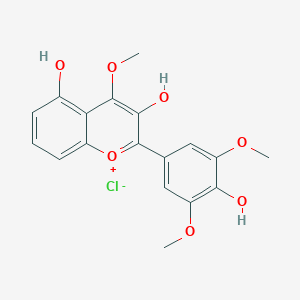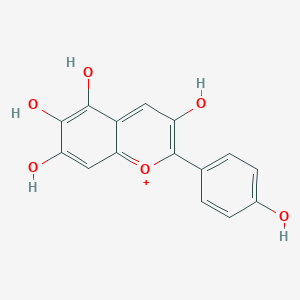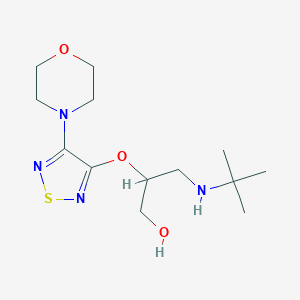
次氯酸钠
概述
描述
Efficacy and Applications of Sodium Hypochlorite
Description and Use in Root Canal Irrigation Sodium hypochlorite (NaOCl) is a widely recognized disinfectant and bleaching agent, commonly used in various medical and dental procedures. In endodontics, NaOCl serves as a critical irrigant during root canal preparation. Its efficacy in cleaning root canals was demonstrated through scanning electron microscopy, revealing its ability to flush out debris effectively at various concentrations (0.5% to 5.25%), although a smear layer remained on instrumented surfaces. Higher concentrations (1% and above) were particularly effective in removing pulpal remnants and predentin from uninstrumented surfaces .
Microbial Responses to Sodium Hypochlorite in Membrane Bioreactors In the context of membrane bioreactors (MBRs), NaOCl is employed for membrane cleaning. Its oxidizing properties, however, can compromise microbial cell integrity, inhibit key enzymes involved in biodegradation processes, and increase intracellular reactive oxygen species (ROS) production. These effects lead to decreased organic matter and nitrogen removal efficiencies, highlighting the need for careful management of NaOCl concentrations to balance disinfection and microbial viability .
Chemical Reactions with Organic Compounds Sodium hypochlorite pentahydrate (NaOCl·5H2O) has been identified as an efficient reagent for the cleavage of trans-cyclic glycols, a reaction that is typically resistant to other oxidants. This specificity for trans-isomers over cis-isomers, as well as its effectiveness in converting acyclic glycols to carbonyl compounds, underscores the unique chemical reactivity of NaOCl derivatives .
Accidental Exposure and Toxicological Effects Accidental exposure to NaOCl, such as eye contact during dental procedures, necessitates immediate and thorough irrigation to prevent chemical trauma. A case study illustrates the protocol for managing such incidents, emphasizing the importance of prompt treatment by an ophthalmologist . Additionally, the use of NaOCl for disinfecting hospital wastewater has been scrutinized due to its contribution to the formation of toxic AOX compounds, which pose risks to aquatic organisms. The study suggests that identifying an ideal concentration of NaOCl that minimizes toxicity while maintaining disinfection efficacy is a critical research area .
Sodium Hypochlorite Generation Using Solar Power The production of NaOCl can be optimized through the use of solar-powered generators. A comparative analysis of different photovoltaic technologies demonstrated the feasibility of off-grid, solar-hypochlorite generators, with varying solar-to-chemical conversion efficiencies. This approach offers a sustainable and cost-effective method for NaOCl production, particularly in stand-alone applications for water treatment .
Alternatives and Allergic Reactions While NaOCl is a standard treatment for household water disinfection, alternatives such as sodium dichloroisocyanurate (NaDCC) tablets have been considered for their potential benefits. Comparisons between NaDCC and NaOCl in terms of compliance, acceptability, and sustainability are areas of ongoing research . Moreover, although rare, allergic reactions to NaOCl during dental procedures have been documented, highlighting the need for awareness and management strategies for hypersensitivity cases .
Molecular Structure and Oxidation of Alcohols The molecular structure of sodium hypochlorite pentahydrate allows for its use as an oxidant in the conversion of primary and secondary alcohols to aldehydes and ketones. This process, facilitated by the presence of TEMPO/Bu4NHSO4, does not require pH adjustment and is applicable to sterically hindered alcohols . The pentahydrate form of NaOCl also exhibits strong oxidizing capabilities on its own, further demonstrating its versatility in chemical reactions .
科学研究应用
牙科应用
次氯酸钠(NaOCl)在牙科治疗领域得到了广泛研究。研究已经调查了它对牙本质力学性能的影响,揭示了3%和5%的NaOCl溶液都显著降低了牙本质的弹性模量和抗弯强度。在考虑用于牙科程序的材料及其长期稳定性时,这一特性至关重要(Grigoratos et al., 2001)。此外,NaOCl已被研究其抗微生物特性,特别是在根管治疗中的根管治疗中。它对常见的牙科病原体如粪肠球菌和大肠埃希氏菌具有有效性,当与被动超声灌洗(PUI)一起使用时,其有效性得到增强(Abu Hasna et al., 2020)。
防腐剂应用
在医疗环境中,特别是在新生儿中央静脉导管插入等程序中,0.05%的次氯酸钠溶液已被用作皮肤防腐剂。这种浓度在婴儿中没有显示出相关皮肤毒性的迹象,使其成为减少与中心静脉导管相关的血流感染风险的潜在安全选择(Ciccia et al., 2017)。
消毒和灭菌
次氯酸钠的消毒特性不仅限于医疗设备或皮肤消毒,还延伸到医院环境表面。它在减少污染和可能预防医疗相关感染方面表现出有效性,尽管它与减少这些感染的直接关系需要进一步调查(Pereira et al., 2015)。
对病毒的影响
鉴于最近全球对病毒感染的关注,特别是冠状病毒,次氯酸钠已被讨论作为一种可能对抗新型严重急性呼吸综合征冠状病毒2(SARS-CoV-2)的药剂。人们认为NaOCl可以溶解病毒膜的有机物质,表明其对SARS-CoV-2的潜在有效性。然而,它在根管系统内的作用,即更具体的牙科背景,仍需评估(Hasna & Bresciani, 2021)。
安全和危害
Sodium hypochlorite has a pronounced irritant effect and may cause severe burns to skin and eyes . Poisonous vapor (chlorine gas) is corrosive to respiratory passages and may cause irritation of mouth, nose, and throat . If ingested sodium hypochlorite is poisonous, causes burns, abdominal cramps, nausea, vomiting, lowered blood pressure, diarrhea, shock, and coma . Death may occur .
未来方向
The sodium hypochlorite market is witnessing significant growth due to its diverse applications and increasing demand for disinfection and water treatment solutions . With the rising awareness about hygiene and sanitation, the market is expected to continue its upward trajectory in the coming years . The effectiveness of sodium hypochlorite may be improved by warming the solution, use of agitation/activation methods, increasing the volume of the irrigant, and lowering the pH of the irrigant solution .
属性
IUPAC Name |
sodium;hypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClO.Na/c1-2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKJFIGYRHOWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaClO, NaOCl, ClNaO | |
| Record name | SODIUM HYPOCHLORITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM HYPOCHLORITE (SOLUTION, ACTIVE CHLORINE <10%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0482 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SODIUM HYPOCHLORITE (SOLUTION, ACTIVE CHLORINE >10%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1119 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium hypochlorite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_hypochlorite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021276 | |
| Record name | Sodium hypochlorite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium hypochlorite appears as colorless or slightly yellow watery liquid with an odor of household bleach. Mixes with water. (USCG, 1999), Liquid, Greenish-yellow liquid with a disagreeable, sweetish odor; [HSDB] Produced as the pentahydrate; Solid with a mp of 18 deg C; [Merck Index], CLEAR SLIGHTLY YELLOW SOLUTION WITH CHARACTERISTIC ODOUR. | |
| Record name | SODIUM HYPOCHLORITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hypochlorous acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium hypochlorite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1431 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Sodium hypochlorite | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0303519 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | SODIUM HYPOCHLORITE (SOLUTION, ACTIVE CHLORINE <10%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0482 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SODIUM HYPOCHLORITE (SOLUTION, ACTIVE CHLORINE >10%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1119 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Boiling point: 111 °C in solution | |
| Record name | SODIUM HYPOCHLORITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/748 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
29.3 g/100 g (0 °C) in water, Solubility in water, g/l at 20 °C: 293 (good) | |
| Record name | SODIUM HYPOCHLORITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/748 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM HYPOCHLORITE (SOLUTION, ACTIVE CHLORINE >10%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1119 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.093 for 5% solution (USCG, 1999) - Denser than water; will sink, 1.21 (14% aqueous solution, 20 °C), Saturated liquid density= 66.169 lb/cu ft @ 70 °F, Density should not exceed 1.025 /Sodium hypochlorite soln, diluted/, Relative density (water = 1): 1.1 (5.5% aqueous solution), Density (at 20 °C): 1.20 - 1.25 g/ml, Relative density (water = 1): 1.21 (14% aqueous solution) | |
| Record name | SODIUM HYPOCHLORITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM HYPOCHLORITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/748 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM HYPOCHLORITE (SOLUTION, ACTIVE CHLORINE <10%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0482 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SODIUM HYPOCHLORITE (SOLUTION, ACTIVE CHLORINE >10%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1119 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, kPa at 20 °C: 2 - 2.5 | |
| Record name | SODIUM HYPOCHLORITE (SOLUTION, ACTIVE CHLORINE >10%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1119 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
ITS TOXIC EFFECT IS DUE TO PRESENCE OF CHLORINE. | |
| Record name | SODIUM HYPOCHLORITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/748 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium Hypochlorite | |
Color/Form |
Greenish yellow liquid, Anhydrous | |
CAS RN |
7681-52-9; 10022-70-5(pentahydrate), 7681-52-9 | |
| Record name | SODIUM HYPOCHLORITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium hypochlorite [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hypochlorous acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium hypochlorite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hypochlorite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium hypochlorite | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY38VHM5OD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM HYPOCHLORITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/748 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM HYPOCHLORITE (SOLUTION, ACTIVE CHLORINE <10%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0482 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SODIUM HYPOCHLORITE (SOLUTION, ACTIVE CHLORINE >10%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1119 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
MP: 18 °C /Pentahydrate/, -5 °C, -30 - -20 °C | |
| Record name | SODIUM HYPOCHLORITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/748 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM HYPOCHLORITE (SOLUTION, ACTIVE CHLORINE <10%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0482 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SODIUM HYPOCHLORITE (SOLUTION, ACTIVE CHLORINE >10%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1119 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






















Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

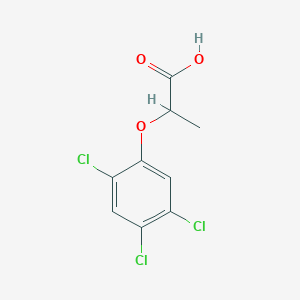
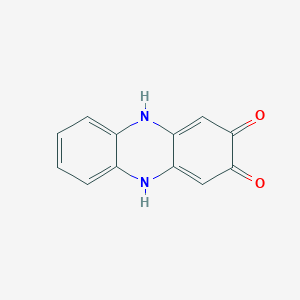
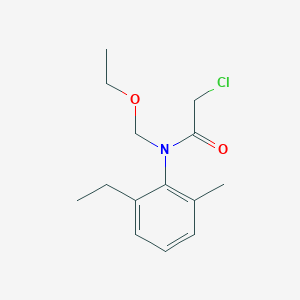
![(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B104952.png)
